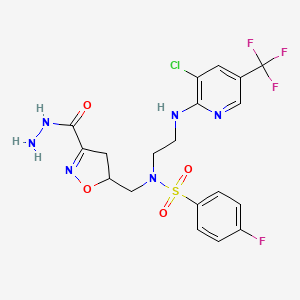

N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluoro-N-[[3-(hydrazinecarbonyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF4N6O4S/c20-15-7-11(19(22,23)24)9-27-17(15)26-5-6-30(10-13-8-16(29-34-13)18(31)28-25)35(32,33)14-3-1-12(21)2-4-14/h1-4,7,9,13H,5-6,8,10,25H2,(H,26,27)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXSBDNTLCDZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)NN)CN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF4N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide is a complex organic compound with potential biological activities. Its structure features multiple functional groups that may interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Key Structural Features:

- Pyridine Ring : Contains a chlorinated and trifluoromethyl-substituted pyridine.

- Hydrazinocarbonyl Group : Linked to an isoxazole moiety, which is significant for its biological interactions.

- Benzenesulfonamide : A sulfonamide group that may enhance solubility and bioactivity.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial activities. For instance, derivatives of pyridine and hydrazone compounds have shown effectiveness against various bacterial strains.

-

Antibacterial Activity :

- The compound's structural analogs have demonstrated broad-spectrum antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) values for related compounds range from 15.625 to 125 μM against reference strains, indicating significant antibacterial potency .

- Antifungal Activity :

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis pathways, inhibiting growth and replication .

- Biofilm Disruption : The compound exhibits potential in disrupting biofilm formation, which is critical in chronic infections. Studies report biofilm inhibition percentages exceeding 55% in certain bacterial strains compared to standard antibiotics .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a series of hydrazone derivatives structurally related to the target compound. The results indicated that these derivatives had significant antibacterial activity with varying degrees of efficacy against different strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 15.625 | Antistaphylococcal |

| Compound B | 62.5 | Antienterococcal |

| Compound C | >1562.5 | Moderate Activity |

Study 2: Biofilm Inhibition

Another investigation focused on the biofilm inhibition capabilities of related compounds demonstrated that certain derivatives could reduce biofilm formation significantly in Pseudomonas aeruginosa and Staphylococcus epidermidis .

| Bacterial Strain | Biofilm Inhibition (%) |

|---|---|

| Staphylococcus aureus | 55 |

| Pseudomonas aeruginosa | 45 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Sulfonamide vs. Benzamide Backbone

- The target compound’s sulfonamide group enhances water solubility compared to benzamide-based analogs like diflubenzuron . This may improve bioavailability in biological systems.

- However, benzamides (e.g., diflubenzuron) are established chitin synthesis inhibitors, suggesting the target’s sulfonamide could modulate a different target or mechanism .

Pyridine Substituents Both the target compound and the analog feature 3-chloro-5-(trifluoromethyl)pyridine groups, which confer resistance to oxidative metabolism and enhance lipophilicity for membrane penetration .

Bioisosteric Moieties The hydrazinocarbonyl group in the target compound shares functional similarities with tetrazoles (), which are used as carboxylic acid bioisosteres to improve metabolic stability and hydrogen-bonding capacity . This substitution could optimize target engagement or reduce off-target effects.

Halogenation Patterns

- The 4-fluoro substituent on the benzenesulfonamide in the target compound parallels the 2,6-difluoro groups in diflubenzuron, which are critical for steric and electronic complementarity in enzyme active sites .

Hypothetical Advantages of the Target Compound

- Synergistic Halogen Effects : The 3-chloro-5-trifluoromethyl-pyridine and 4-fluoro-benzenesulfonamide may jointly enhance binding to hydrophobic pockets in target proteins .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, leveraging pyridine and sulfonamide coupling strategies. Key steps include:

- Nucleophilic substitution for introducing the 3-chloro-5-(trifluoromethyl)pyridinyl group.

- Mitsunobu or reductive amination for forming the ethylenediamine linker.

- Isoxazoline ring construction via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. Optimization requires careful control of stoichiometry, temperature (e.g., 0–5°C for nitro group reductions), and catalysts (e.g., Pd/C for hydrogenation). Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) can enhance yield and reproducibility .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Essential methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns, especially for trifluoromethyl and fluoro groups.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the isoxazoline and benzenesulfonamide moieties.

- HPLC-PDA for assessing purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or target specificity. To address this:

- Perform dose-response curves across multiple cell lines or enzyme isoforms.

- Use isothermal titration calorimetry (ITC) to quantify binding affinity directly.

- Conduct molecular dynamics simulations to assess conformational stability under physiological conditions .

- Cross-validate results with structurally analogous compounds (e.g., fluopyram derivatives) to identify SAR trends .

Q. What computational strategies predict this compound’s interactions with biological targets?

Advanced modeling approaches include:

- Density functional theory (DFT) to map electrostatic potentials of the trifluoromethyl and sulfonamide groups.

- Molecular docking (AutoDock Vina, Glide) to screen against target enzymes (e.g., acetylcholinesterase, cytochrome P450).

- Free-energy perturbation (FEP) simulations to estimate binding energy contributions of the hydrazinocarbonyl and chloro-pyridine groups. Validate predictions with surface plasmon resonance (SPR) or radioligand binding assays .

Q. How does the isoxazoline-hydrazinocarbonyl moiety influence metabolic stability?

The hydrazine group may undergo oxidation or hydrolysis in vivo. To evaluate:

- Perform microsomal stability assays (human/rat liver microsomes) with LC-MS monitoring.

- Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways.

- Modify the isoxazoline ring (e.g., methyl substitution) to sterically shield the hydrazine group, as seen in agrochemical analogs .

Q. What experimental designs mitigate solubility challenges in biological assays?

The compound’s hydrophobicity (logP ~4.5 predicted) necessitates:

- Co-solvent systems (e.g., DMSO:PEG 400, 1:4 v/v) to maintain solubility without denaturing proteins.

- Nanoparticle encapsulation (e.g., PLGA) for sustained release in cell-based assays.

- Prodrug derivatization (e.g., esterification of the sulfonamide) to enhance aqueous compatibility .

Methodological Notes

- SAR Studies : Compare activity of derivatives lacking the 4-fluoro or trifluoromethyl groups to isolate pharmacophore contributions .

- Crystallography : Collaborate with synchrotron facilities for high-resolution data collection on low-yield intermediates .

- Toxicity Screening : Prioritize Ames tests and hERG channel binding assays early in development to flag liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.